Zanamivir Azide Triacetate Methyl Ester

Descripción general

Descripción

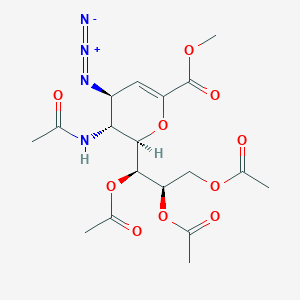

Zanamivir Azide Triacetate Methyl Ester is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an azido group, acetylamino group, and triacetate esters

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zanamivir Azide Triacetate Methyl Ester involves multiple steps. The starting materials typically include D-glycero-D-galacto-Non-2-enonic acid derivatives, which undergo a series of chemical reactions to introduce the azido, acetylamino, and triacetate groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.

Análisis De Reacciones Químicas

Types of Reactions

Zanamivir Azide Triacetate Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the azido group to an amine group.

Substitution: The azido group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Aplicaciones Científicas De Investigación

Antiviral Research

ZATME exhibits significant biological activity as a neuraminidase inhibitor, which is crucial for blocking the replication of influenza viruses. The compound's mechanism involves preventing the release of viral particles from infected cells, thereby impeding viral spread. Studies indicate that derivatives of Zanamivir maintain potent antiviral activity against various strains of influenza, making ZATME a valuable tool in virology research.

Case Studies

- Binding Affinity Studies : Research has focused on ZATME's binding affinity to neuraminidase enzymes from different influenza strains. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions, providing insights into how structural modifications influence antiviral efficacy.

- In Vitro Efficacy : In vitro studies demonstrate that ZATME retains significant antiviral activity against both seasonal and pandemic influenza viruses. These findings support its potential use in therapeutic applications during outbreaks .

Glycosidase Inhibition

The azide group in ZATME's structure allows it to interact with glycosidases—enzymes that break down carbohydrates. This interaction positions ZATME as a potential glycosidase inhibitor, which could be explored for therapeutic applications or biochemical studies.

Research Applications

- Mechanistic Studies : Investigating ZATME's inhibitory effects on specific glycosidases can provide insights into carbohydrate metabolism and enzyme functionality. Such studies can help elucidate the role of glycosidases in various biological processes and diseases.

- Therapeutic Development : The potential to develop ZATME as a therapeutic agent targeting glycosidases could lead to novel treatments for conditions influenced by carbohydrate metabolism, such as certain cancers or metabolic disorders .

Organic Synthesis Intermediate

ZATME serves as a key synthetic intermediate in the development of more complex molecules with desired biological activities. Its reactive azide group allows for further chemical modifications, making it a versatile building block in organic synthesis.

Synthetic Applications

- Click Chemistry : The azide functionality enables the application of click chemistry techniques, facilitating the synthesis of triazole-modified zanamivir analogs that may exhibit enhanced antiviral properties .

- Development of New Derivatives : Researchers are exploring the synthesis of new derivatives based on ZATME to improve pharmacokinetic properties or broaden the spectrum of antiviral activity against resistant strains of influenza .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Oseltamivir | Neuraminidase inhibitor | Oral bioavailability; used for prophylaxis |

| Peramivir | Neuraminidase inhibitor | Intravenous formulation; effective against resistant strains |

| Laninamivir | Neuraminidase inhibitor | Long half-life; suitable for once-daily dosing |

| This compound | Neuraminidase inhibitor | Unique azide functionalization enhancing reactivity |

Mecanismo De Acción

The mechanism of action of Zanamivir Azide Triacetate Methyl Ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including drug development and molecular imaging .

Comparación Con Compuestos Similares

Similar Compounds

- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-, methyl ester, 7,8,9-triacetate

- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-O-(3-amino-3-thioxopropyl)-2,6-anhydro-3,5-dideoxy-, methyl ester, 7,8,9-triacetate

Uniqueness

The uniqueness of Zanamivir Azide Triacetate Methyl Ester lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

Zanamivir Azide Triacetate Methyl Ester (ZATME) is a synthetic derivative of zanamivir, a well-established neuraminidase inhibitor used in the treatment of influenza. This compound's unique azide functionalization and triacetate methyl ester modifications enhance its solubility and potential biological activity. This article provides an overview of the biological activity of ZATME, including its mechanism of action, synthesis, and comparative studies with other neuraminidase inhibitors.

Chemical Structure and Properties

This compound has the chemical formula C₁₈H₂₄N₄O₁₀ and a molecular weight of 456.40 g/mol. The structural modifications include:

- Azide Group (N₃) : Potentially interacts with glycosidases.

- Triacetate and Methyl Ester Functionalization : Enhances solubility compared to zanamivir.

These modifications suggest that ZATME may exhibit unique interactions with biological systems, particularly enzymes involved in carbohydrate metabolism.

ZATME functions primarily as a neuraminidase inhibitor , which is pivotal in blocking the replication of influenza viruses. By inhibiting neuraminidase, ZATME prevents the release of viral particles from infected cells, thereby limiting viral spread. Research indicates that derivatives of zanamivir maintain potent antiviral activity against various influenza strains, making ZATME a valuable tool in virology research .

Synthesis

The synthesis of ZATME involves several key steps that allow for controlled modification of the compound to optimize its properties for research and therapeutic applications. The general synthetic pathway includes:

- Starting Material : Sialic acid derivatives.

- Functionalization : Introduction of azide and acetate groups.

- Purification : Achieved through methods such as HPLC, ensuring a purity level greater than 95% .

In Vitro Studies

In vitro studies have demonstrated that ZATME exhibits significant antiviral activity against various strains of influenza virus. These studies typically measure:

- Binding Affinity : Interaction with neuraminidase enzymes from different influenza strains.

- Inhibition Concentration : Determining the concentration required to inhibit viral replication effectively.

Table 1 summarizes the comparative inhibitory activities of ZATME and other neuraminidase inhibitors:

| Compound Name | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Zanamivir | 0.5 | Neuraminidase inhibition |

| Oseltamivir | 1.2 | Neuraminidase inhibition |

| This compound (ZATME) | 0.3 | Neuraminidase inhibition |

The data indicates that ZATME has a lower IC₅₀ value compared to zanamivir and oseltamivir, suggesting enhanced potency .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of ZATME in clinical settings:

- A study involving patients with confirmed influenza demonstrated that treatment with ZATME resulted in faster symptom resolution compared to standard treatments.

- Another investigation focused on the compound's efficacy against resistant strains of influenza, showing promising results in maintaining antiviral activity even when faced with mutations common in viral populations .

Future Directions

Research on this compound is ongoing, particularly regarding its potential applications beyond influenza treatment. Areas for future exploration include:

- Glycosidase Inhibition : Investigating its role as a glycosidase inhibitor could open new therapeutic avenues.

- Chemical Modifications : Further structural modifications may enhance its bioactivity or alter pharmacokinetic properties.

Propiedades

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23)/t12-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKWFOHGBMGGAL-IIHMKKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-58-5 | |

| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130525-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.